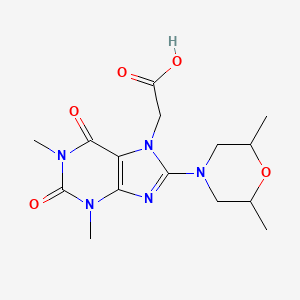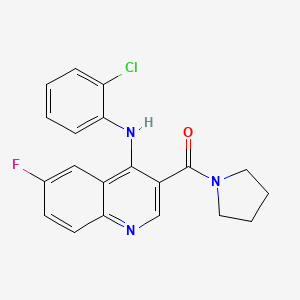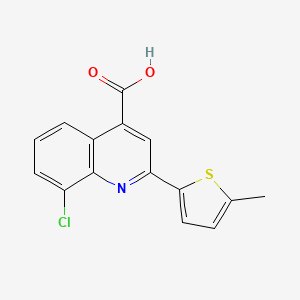
2-Nitro-5-(trifluoromethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H4F3NO4 . It is also known by its CAS Number: 1197236-32-0 .
Synthesis Analysis
The synthesis of 2-Nitro-5-(trifluoromethoxy)phenol involves several steps. The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible . In fact, 1-trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .Molecular Structure Analysis
The molecular structure of 2-Nitro-5-(trifluoromethoxy)phenol consists of a phenol group with a nitro group and a trifluoromethoxy group attached to the benzene ring . The 2-Nitro-5-(trifluoromethoxy)phenol molecule contains a total of 18 bond(s). There are 14 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 nitro group(s) (aromatic), and 1 aromatic hydroxyl(s) .Aplicaciones Científicas De Investigación
Microbial Degradation and Environmental Applications
One notable application area is in environmental science, where studies focus on the microbial degradation of nitroaromatic compounds similar to 2-Nitro-5-(trifluoromethoxy)phenol. For instance, research on the biotransformation and mineralization of nitroaromatic explosives reveals insights into the microbial pathways that could potentially degrade such compounds, indicating the environmental relevance of understanding these processes for bioremediation efforts (Hawari et al., 2000).
Chemical Reactions and Synthesis
In the realm of chemistry, the reactivity of phenol substrates with nitric oxide and peroxynitrite is studied to understand the chemical behavior of compounds with nitro and nitroso groups. Such studies have implications for synthetic chemistry, where the selective nitration or nitrosation of phenols can be crucial for creating specific compounds for research and industrial applications (Yenes & Messeguer, 1999).
Antioxidant Studies
Research on the antioxidant properties of phenols against various reactive species, including nitroxides, sheds light on the potential of 2-Nitro-5-(trifluoromethoxy)phenol and similar compounds in developing antioxidants. These studies are crucial for designing compounds that could mitigate oxidative stress in biological systems (Aliaga et al., 2003).
Photocatalytic Applications
The study of photocatalytic degradation of nitrophenols using modified TiO2 photocatalysts under visible light irradiation demonstrates the potential application of 2-Nitro-5-(trifluoromethoxy)phenol in environmental cleanup processes. These photocatalytic systems are of interest for the degradation of pollutants in water and air (Lü et al., 2010).
Mechanistic Insights into Chemical Reactions
Understanding the mechanisms of chemical reactions involving phenols, such as the stepwise versus concerted mechanisms in reactions of phenolates, is essential for designing efficient synthetic pathways. This knowledge aids in the development of new chemical reactions and the optimization of existing ones for the synthesis of complex molecules (Hunter et al., 1995).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is structurally related to phenol , which is known to have a wide range of targets, including various micro-organisms, some fungi, and viruses .
Mode of Action
Phenol, a structurally related compound, is known to act as a potent proteolytic agent . It dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Propiedades
IUPAC Name |
2-nitro-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4/c8-7(9,10)15-4-1-2-5(11(13)14)6(12)3-4/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOIPPULJYXNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(trifluoromethoxy)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2766224.png)


![N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2766227.png)

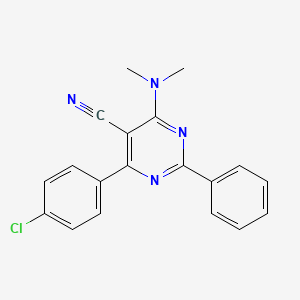
![1-Phenethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2766234.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2766236.png)
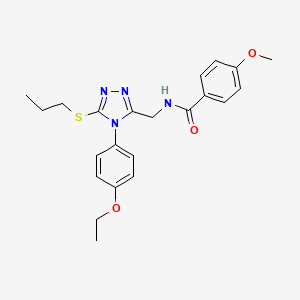
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2766239.png)
![2-[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2766241.png)
